Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate
Description
Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate is a halogenated aromatic amino ester characterized by a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 4- and 2-positions, respectively. The central α-carbon bears an amino (-NH₂) and a methyl ester (-COOCH₃) group. This structure renders it a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of chiral molecules for drug discovery . Its stereochemistry (R/S enantiomers) is critical for biological activity, as seen in related compounds like (R)- and (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride .
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3 |
InChI Key |
LGNNQQMMVXMQHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Bromo-2-fluorophenyl derivatives are commonly used as aromatic precursors.
- Methyl 2-chloro-2-oxoacetate or methyl 2-halo-2-oxoacetate derivatives serve as electrophilic partners for amination reactions.
- Protection and deprotection of amino groups may be employed to facilitate selective reactions.
General Synthetic Route
A typical synthetic route involves the following stages:
Aromatic amine protection and bromination
Protection of the amino group on the aromatic ring (e.g., via acetamide formation) to prevent side reactions during bromination. Bromination is then performed using reagents such as N-bromosuccinimide under reflux conditions to selectively introduce the bromine atom at the 4-position of the aromatic ring.
(Based on patent CN103787895A describing bromination of N-(2-aminomethyl phenyl) ethanamide derivatives).Hydrolysis to regenerate the amino group
After bromination, hydrolysis with concentrated hydrochloric acid under reflux conditions is used to remove the protecting group and recover the free amino group, yielding 4-bromo-2-aminotoluene derivatives. Neutralization with ammoniacal liquor and purification through recrystallization follows.Formation of the methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate
Amination of methyl 2-chloro-2-oxoacetate with the 4-bromo-2-fluoroaniline derivative in the presence of a base such as triethylamine in a solvent like dichloromethane leads to the formation of the target this compound compound. This method is supported by procedures for similar compounds such as methyl 2-((4-bromophenyl)(methyl)amino)-2-oxoacetate.
Representative Experimental Procedure
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Protection | Ortho toluidine (10-11g), acetic anhydride (11-13g), reflux at 50-70 °C | Formation of N-(2-aminomethyl phenyl) ethanamide (white needle crystals) |
| 2. Bromination | N-bromosuccinimide (17-18g), tetracol phenixin ethanamide, reflux 4h | N-(4-bromo-2-aminomethyl phenyl) ethanamide |
| 3. Hydrolysis | Concentrated HCl (25-35 mL), dioxane (45-55 mL), reflux 1.5-2.5h | 4-bromo-2-aminotoluene after neutralization and recrystallization |
| 4. Amination | 4-bromo-2-fluoroaniline, methyl 2-chloro-2-oxoacetate, triethylamine, CH2Cl2 solvent | This compound (yield ~83-96%) |
Alternative Synthetic Approaches
- Diazotization and substitution reactions of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester have been reported to obtain related intermediates, which can be converted to the target compound through cyanide substitution and further transformations.
- Direct nucleophilic substitution on methyl 2-chloro-2-oxoacetate with aromatic amines under mild base catalysis is a straightforward method to access the this compound scaffold.
Analytical Data and Yields
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Amino group protection | Acetic anhydride | 50-70 °C reflux | Prevents side reactions during bromination |
| Bromination | N-bromosuccinimide | Reflux 4h | Selective 4-bromo substitution |
| Hydrolysis | Concentrated HCl, dioxane | Reflux 1.5-2.5h | Deprotection of amino group |
| Amination | Methyl 2-chloro-2-oxoacetate, triethylamine | Room temperature, CH2Cl2 | Formation of this compound |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Acetates
Table 1: Key Halogenated Analogs
Key Observations :
- Ester Group Variation : Ethyl vs. methyl esters (e.g., Ethyl 2-bromo-2-(4-fluorophenyl)acetate) influence solubility and metabolic stability .
- Functional Group Diversity : Nitro or bromo substituents (e.g., in Methyl 2-fluoro-2-(2-nitro-4-bromophenyl)acetate) alter reactivity in further synthetic steps .
Amino-Substituted Phenyl Acetates
Table 2: Amino-Functionalized Analogs
Key Observations :
- Amino Group Significance: The amino group in the target compound enables participation in condensation reactions (e.g., Ugi 4CC reactions) for constructing heterocycles .
- Chirality: Enantiomers like (R)- and (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl are sold as separate entities, underscoring the importance of stereochemistry in drug activity .
- Substituent Effects: Methoxy or chloro groups (e.g., in Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate) modulate electronic properties and binding affinity .
Stereochemical and Salt Forms
Table 3: Enantiomers and Salts
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Starting Material | Key Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|---|
| Condensation | 4-bromo-2-fluorobenzaldehyde | Glycine methyl ester, NaOH | Use excess aldehyde (1.5 eq) | |
| Bromination | Methyl 2-(2-fluorophenyl)acetate | Br₂, FeBr₃, 0–5°C, N₂ atmosphere | Control stoichiometry (1:1 Br₂) |
(Basic) Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Ester OCH₃ at δ 3.7 ppm, CH-NH₂ at δ 4.2 ppm, and aromatic protons split by Br/F substituents .
- ¹³C signals: C=O at ~170 ppm, quaternary carbons at ~135 ppm (Br-substituted) .
- FT-IR : Strong C=O stretch (~1740 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
- HRMS : Molecular ion cluster at m/z 292/294 (Br isotopic pattern) confirms formula .
(Advanced) How do bromine (para) and fluorine (ortho) substituents influence electrophilic substitution?
Methodological Answer:
- Fluorine (ortho): Directs electrophiles to meta via σ-complex stabilization.
- Bromine (para): Moderately deactivates the ring, favoring substitution at position 5 (meta to F, para to Br).
- Experimental Validation : Nitration at 50°C in HNO₃/H₂SO₄ yields 85% 5-nitro derivative. Computational modeling (DFT) aligns with observed regioselectivity .
(Advanced) How can crystallographic data contradictions be resolved using SHELX?
Methodological Answer:
Challenges :
- Disordered Br/F positions due to similar electron densities.
- Hydrogen bonding complexity from NH₂ and ester groups.
Solutions : - Use
PART/FRAGinstructions to model disorder. - Apply TLS refinement for anisotropic thermal motion.
- Detect twinning via
BASFparameter optimization in SHELXL .
(Basic) What storage conditions maximize stability?
Methodological Answer:
- Solid : Store under argon at 2–8°C in amber glass with desiccant (silica gel).
- Solutions : Prepare fresh in anhydrous DMSO (≤1 month at -20°C). Avoid aqueous buffers (PBS solubility <0.1 mg/mL) .
(Advanced) How does computational chemistry predict Suzuki-Miyaura coupling regioselectivity?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G**):
- Lower ΔG‡ for Br coupling (28.5 kcal/mol vs. 34.2 kcal/mol for F).
- Solvent effects: THF increases Br selectivity by 12% vs. DMF.
- Validation : Hammett σ⁺ correlations (R² = 0.89) confirm predictions .
(Basic) Which solvents are optimal for biological assays?
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Use Case |
|---|---|---|
| DMSO | 25.4 ± 1.2 | Cell-based assays |
| Ethanol | 8.9 ± 0.7 | Organic synthesis |
| PBS (pH 7.4) | <0.1 | Not recommended |
| Note : Sonicate DMSO solutions for 30 min and filter (0.22 µm) . |
(Advanced) How to resolve enantiomers via chiral HPLC?
Methodological Answer:
- Column : Chiralpak IC-3 (4.6 × 250 mm).
- Mobile Phase : n-hexane:IPA:TFA (90:10:0.1), 1.0 mL/min.
- Retention Times :
- (R)-enantiomer: 12.3 min
- (S)-enantiomer: 14.7 min
- Validation : Resolution factor Rₛ = 2.1, precision RSD <1.5% .
(Advanced) Why do biological activity discrepancies occur between assays?
Methodological Answer:
- Ester Hydrolysis : Cellular esterases reduce t₁/₂ to 2.3 hr (vs. >24 hr in buffer).
- Permeability : Low LogP (1.2) limits membrane penetration.
- Controls :
(Basic) What safety protocols are essential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
